(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one
Description
Properties
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]-1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]penta-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2OS/c1-16-22(31-23(28-16)18-10-12-19(13-11-18)24(25,26)27)21(30)7-5-4-6-17-8-14-20(15-9-17)29(2)3/h4-15H,1-3H3/b6-4+,7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGDMDKUICLTOJ-YDFGWWAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)C=CC=CC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)/C=C/C=C/C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one is a synthetic organic molecule with potential biological activity. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dimethylamino group, a trifluoromethyl phenyl moiety, and a thiazole ring, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : It has been evaluated for its potential to modulate inflammatory responses.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have been conducted.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.
Table 1: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.9 | 12.9 |
| Methicillin-resistant S. aureus (MRSA) | 25.9 | 25.9 |
| Escherichia coli | 50.0 | 50.0 |
The results indicate that the compound exhibits both bacteriostatic and bactericidal properties against the tested strains .
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can modulate inflammatory pathways. The activity was measured by assessing the inhibition of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Effects
| Compound Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 10 | 20 |
| 20 | 35 |
| 50 | 50 |
These findings suggest that higher concentrations lead to more significant inhibition of inflammatory markers .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Bacterial Cell Wall Synthesis : The presence of the thiazole ring may interfere with bacterial cell wall synthesis.
- Modulation of NF-κB Pathway : The compound appears to influence the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation .
- Biofilm Disruption : Studies indicate that the compound can disrupt biofilms formed by bacteria such as Staphylococcus aureus, enhancing its antimicrobial effectiveness .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Based Analogs
(E)-3-(3-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one ()
- Structural Similarities : Contains a 4-methylthiazole core linked to a fluorophenyl group and conjugated system (prop-2-en-1-one).
- Key Differences: Substituents: Fluorophenyl (electron-withdrawing) vs. trifluoromethylphenyl (stronger electron-withdrawing effect). Backbone: Prop-2-en-1-one vs. pentadienone (longer conjugation in the target compound).
- Synthesis: Prepared via condensation reactions, similar to methods in and , but lacks the dimethylamino group .
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole ()
- Structural Similarities : Thiadiazole heterocycle with aromatic substituents.
- Key Differences: Core Heterocycle: 1,3,4-thiadiazole (two nitrogens) vs. thiazole (one nitrogen). Functional Groups: Sulfanyl linkages vs. conjugated enone system.
- Applications: Thiadiazoles are known for antimicrobial activity, whereas the target compound’s trifluoromethyl group may enhance metabolic stability .
Triazole and Pyrazole Derivatives
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Structural Similarities : Aryl-substituted triazole core with ketone functionality.
- Key Differences :
- Heterocycle : 1,2,4-triazole vs. thiazole.
- Substituents : Sulfonylphenyl group (polar) vs. trifluoromethylphenyl (lipophilic).
- Synthesis : Both compounds use α-halogenated ketones in nucleophilic substitution reactions, but the target compound requires a thiazole precursor .
5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one ()
- Structural Similarities : Pyrazole ring with aryl substituents and conjugated diazenyl group.
- Key Differences: Functional Groups: Diazenyl (azo) linkage vs. pentadienone. Electronic Effects: The azo group offers redox activity, while the target compound’s enone system may facilitate π-π stacking .
Hydrazones and Schiff Bases
(E)-4,5-Dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol ()
- Structural Similarities : Hydrazone linkage and aryl substituents.
- Key Differences: Core Structure: Hydrazone vs. thiazole-pentadienone. Applications: Hydrazones are studied for mutagenicity, whereas the target compound’s trifluoromethyl group may reduce toxicity .
5-(2-Fluorophenyl)-4-{(E)-[(2E)-3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Structural Similarities : Conjugated system with aryl and heterocyclic groups.
- Key Differences: Heterocycle: Triazole-thione vs. thiazole. Substituents: Methoxyphenyl (electron-donating) vs. dimethylaminophenyl (stronger electron donation) .
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify stereochemistry (E/Z configuration) and substituent positions. For example, conjugated double bonds in the pentadienone chain show characteristic coupling constants (J = 12–16 Hz for trans isomers) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with ESI-TOF, targeting a mass error <5 ppm .
- Elemental Analysis (CHNS) : Validate purity (>98%) by matching experimental and theoretical C, H, N, S percentages (e.g., Δ% <0.3) .
Basic: How should researchers design initial biological activity screens for this compound?
Q. Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs. For example, thiazole derivatives with trifluoromethyl groups often exhibit kinase or protease inhibition .
- In Vitro Assays :
- Enzyme inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves .
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, comparing to reference drugs like doxorubicin .
- Controls : Include positive controls (known inhibitors) and solvent-only blanks to validate assay conditions .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Q. Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified groups (e.g., replacing dimethylamino with morpholino or varying the trifluoromethyl position) to assess impact on bioactivity .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR or COX-2 .
- Use QSAR models to correlate electronic parameters (Hammett σ) with activity trends .
- Data Integration : Cross-reference synthetic yields, computational predictions, and assay results in a table (Example):
| Analog | Substituent Modification | IC₅₀ (μM) | Docking Score (kcal/mol) |
|---|---|---|---|
| Parent | None | 2.1 | -9.8 |
| A | -N(CH₃)₂ → -OCH₃ | 8.7 | -7.2 |
| B | CF₃ at meta position | 1.5 | -10.5 |
Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Q. Methodological Answer :
- Pharmacokinetic Profiling : Assess ADMET properties:
- Solubility : Use shake-flask method in PBS (pH 7.4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate t₁/₂ .
- Formulation Adjustments : Improve bioavailability via nanoemulsions or cyclodextrin complexes if poor solubility is observed .
- In Vivo Validation : Use xenograft models (e.g., nude mice with HT-29 tumors) for anticancer activity, comparing tumor volume reduction (%) between treated and control groups .
Advanced: What strategies are recommended for elucidating the mechanism of action in complex biological systems?
Q. Methodological Answer :
- Omics Approaches :
- Proteomics : Perform SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
- Transcriptomics : Use RNA-seq to map pathway enrichment (e.g., apoptosis or NF-κB signaling) .
- Chemical Biology Tools :
- Design photoaffinity probes (e.g., diazirine tags) for target identification via pull-down assays .
- Validate target engagement with cellular thermal shift assays (CETSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
